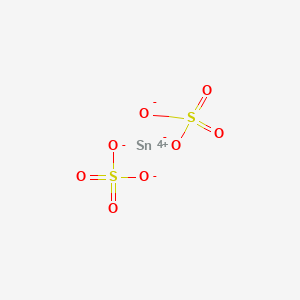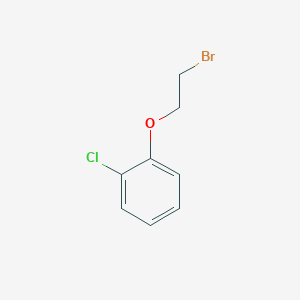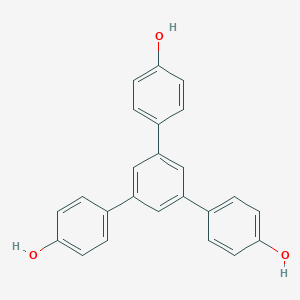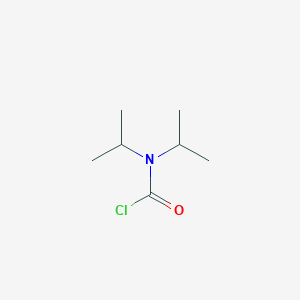
(3-Glycidoxypropyl)dimethylethoxysilane
Overview
Description
“(3-Glycidoxypropyl)dimethylethoxysilane” is a chemical compound with the empirical formula C10H22O3Si . It is used as a chemical intermediate and has been used to functionalize glass substrates to study fluorescence enhancement performance of fabricated photonic crystal sensors .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that it can be used as an adhesion promoter to modify silicone adhesion properties to PET .Molecular Structure Analysis
The molecular weight of “(3-Glycidoxypropyl)dimethylethoxysilane” is 218.37 . Its SMILES string representation isCCOSi(C)CCCOCC1CO1 . Chemical Reactions Analysis
This compound is known to react with water in the acid contents of the stomach to form ethanol . It has also been used in combination with other silanes to form bonded phases for supercritical fluid chromatography (SFC) .Physical And Chemical Properties Analysis
“(3-Glycidoxypropyl)dimethylethoxysilane” is a liquid at room temperature . It has a refractive index of 1.434 and a density of 0.95 g/mL at 25 °C . Its boiling point is 100 °C at 3 mmHg .Scientific Research Applications
Application in Polymer Chemistry
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : The compound “(3-Glycidoxypropyl)dimethylethoxysilane” is used in the creation of force-responsive or mechanically active polymers . These polymers are designed to respond to mechanical force, leading to chemical transformations at the level of single polymer molecules and sometimes single bonds .
- Methods of Application or Experimental Procedures : The compound is used to create a force-sensitive chemical moiety, a mechanophore, which is embedded in a polymer backbone . The polymer is then pulled using Atomic Force Microscopy (AFM), and the restoring force due to polymer backbone rigidity is probed in the force versus extension profile .
- Results or Outcomes : The isomerization of carbon–carbon double bonds, from the cis isomeric state to the trans state, can be induced by the application of mechanical force . The isomerization occurs at forces of 800 ± 60 pN, independent of AFM tip and solid substrate chemistries .
Application in Surface Functionalization
- Specific Scientific Field : Surface Chemistry .
- Summary of the Application : “(3-Glycidoxypropyl)dimethylethoxysilane” is used to functionalize glass substrates and silicon tips . This functionalization is crucial for enhancing the performance of fabricated photonic crystal sensors and for conducting single molecule force spectroscopy experiments .
- Methods of Application or Experimental Procedures : The compound is used to functionalize glass substrates and silicon tips in an overnight reaction . The substrate or tip is placed adjacent to a drop of the compound and left for more than 12 hours .
- Results or Outcomes : The functionalized surfaces exhibit enhanced performance in their respective applications . For instance, the functionalized photonic crystal sensor shows improved fluorescence enhancement performance .
Application in Material Modification
- Specific Scientific Field : Material Science .
- Summary of the Application : “(3-Glycidoxypropyl)dimethylethoxysilane” is used in the modification of materials such as coatings, plastics, and rubber . It is also used as an additive in certain special functional materials .
- Methods of Application or Experimental Procedures : The compound is incorporated into the material during the manufacturing process . The specific method of application can vary depending on the type of material and the desired properties .
- Results or Outcomes : The modified materials exhibit improved properties, such as enhanced durability, flexibility, or other specific characteristics .
Application in Natural Polymer Functionalization
- Specific Scientific Field : Polymer Chemistry .
- Summary of the Application : “(3-Glycidoxypropyl)dimethylethoxysilane” is used to functionalize natural polymers like poly (γ-glutamic acid) and gelatin . This functionalization is crucial for creating hybrid materials with co-networks of organic and inorganic components .
- Methods of Application or Experimental Procedures : The compound is used to introduce covalent bonding between the components of the hybrid materials, increasing their mechanical stability, particularly in water . The attachment of the compound to polymers in aqueous conditions is hypothesized to occur by opening of the epoxide ring by nucleophiles on the polymer chain .
- Results or Outcomes : The functionalized polymers exhibit tailorable degradation rates and mechanical properties . For instance, the functionalized gelatin–silica hybrid materials showed evidence of covalent bonding .
Application in Surface Active Agents
- Specific Scientific Field : Surface Chemistry .
- Summary of the Application : “(3-Glycidoxypropyl)dimethylethoxysilane” can be used as a surface active agent, wetting agent, and thickener .
- Methods of Application or Experimental Procedures : The compound is incorporated into the material during the manufacturing process . The specific method of application can vary depending on the type of material and the desired properties .
- Results or Outcomes : The modified materials exhibit improved properties, such as enhanced durability, flexibility, or other specific characteristics .
Safety And Hazards
This compound is classified as a combustible liquid and can cause skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance . Overexposure to this compound by skin absorption, inhalation, or ingestion may have a narcotic effect .
Future Directions
The use of “(3-Glycidoxypropyl)dimethylethoxysilane” as an adhesion promoter to modify silicone adhesion properties to PET is a promising area of research . The molecular level understanding of polymer/adhesive interfacial structures could help to design and develop adhesion promoters and polymer adhesives with improved performance .
properties
IUPAC Name |
ethoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-4-13-14(2,3)7-5-6-11-8-10-9-12-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOIIOOTUCYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10885002 | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Glycidoxypropyl)dimethylethoxysilane | |
CAS RN |
17963-04-1 | |
| Record name | γ-Glycidyloxypropyldimethylethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17963-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-(2,3-Epoxypropoxy)propyl)ethoxydimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017963041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-[[3-(ethoxydimethylsilyl)propoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10885002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(2,3-epoxypropoxy)propyl]ethoxydimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-(2,3-EPOXYPROPOXY)PROPYL)ETHOXYDIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E98Y7B7FMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)